molecular formula C20H16Cl2N2O4S B4185953 2-(2,5-DICHLOROBENZENESULFONAMIDO)-N-(4-METHOXYPHENYL)BENZAMIDE

2-(2,5-DICHLOROBENZENESULFONAMIDO)-N-(4-METHOXYPHENYL)BENZAMIDE

Cat. No.: B4185953
M. Wt: 451.3 g/mol
InChI Key: ZCKLILHZWBBLHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,5-DICHLOROBENZENESULFONAMIDO)-N-(4-METHOXYPHENYL)BENZAMIDE is an organic compound that features a benzamide core with sulfonamide and methoxyphenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-DICHLOROBENZENESULFONAMIDO)-N-(4-METHOXYPHENYL)BENZAMIDE typically involves multiple steps. One common method includes the following steps:

    Formation of the sulfonamide intermediate: Reacting 2,5-dichlorobenzenesulfonyl chloride with an amine to form the sulfonamide.

    Coupling with 4-methoxyaniline: The sulfonamide intermediate is then coupled with 4-methoxyaniline under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-DICHLOROBENZENESULFONAMIDO)-N-(4-METHOXYPHENYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: Halogen atoms on the benzene ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).

Major Products

    Oxidation: Formation of 2-{[(2,5-dichlorophenyl)sulfonyl]amino}-N-(4-hydroxyphenyl)benzamide.

    Reduction: Formation of 2-{[(2,5-dichlorophenyl)amino]-N-(4-methoxyphenyl)benzamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2,5-DICHLOROBENZENESULFONAMIDO)-N-(4-METHOXYPHENYL)BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(2,5-DICHLOROBENZENESULFONAMIDO)-N-(4-METHOXYPHENYL)BENZAMIDE involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[(2,5-dichlorophenyl)sulfonyl]amino}-N-(4-hydroxyphenyl)benzamide
  • **2-{[(2,5-dichlorophenyl)amino]-N-(4-methoxyphenyl)benzamide
  • **2-{[(2,5-dichlorophenyl)sulfonyl]amino}-N-(4-ethoxyphenyl)benzamide

Uniqueness

2-(2,5-DICHLOROBENZENESULFONAMIDO)-N-(4-METHOXYPHENYL)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfonamide group, in particular, is known for its ability to interact with biological targets, making it a valuable compound for medicinal chemistry research.

Properties

IUPAC Name

2-[(2,5-dichlorophenyl)sulfonylamino]-N-(4-methoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Cl2N2O4S/c1-28-15-9-7-14(8-10-15)23-20(25)16-4-2-3-5-18(16)24-29(26,27)19-12-13(21)6-11-17(19)22/h2-12,24H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCKLILHZWBBLHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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